molecular formula C7H7N3S B12814542 4-Amino-1H-benzo[d]imidazole-6-thiol

4-Amino-1H-benzo[d]imidazole-6-thiol

Cat. No.: B12814542
M. Wt: 165.22 g/mol
InChI Key: YPJLNRCCKMPTQL-UHFFFAOYSA-N
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Description

4-Amino-1H-benzo[d]imidazole-6-thiol is a heterocyclic compound featuring a benzimidazole core substituted with an amino (-NH₂) group at position 4 and a thiol (-SH) group at position 5. Its molecular formula is C₈H₉N₃S, with a molecular weight of 179.24 g/mol . The benzimidazole scaffold is known for its biological relevance, particularly in enzyme inhibition and drug design. The thiol group enhances reactivity through disulfide bond formation or metal coordination, while the amino group contributes to hydrogen bonding and solubility.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

7-amino-3H-benzimidazole-5-thiol

InChI

InChI=1S/C7H7N3S/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,8H2,(H,9,10)

InChI Key

YPJLNRCCKMPTQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)N=CN2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-benzo[d]imidazole-6-thiol typically involves the cyclization of o-phenylenediamine derivatives with thiourea under acidic conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can be reduced to modify the imidazole ring or the thiol group, often using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired product.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Imidazoles: Resulting from nucleophilic substitution reactions at the amino group.

Scientific Research Applications

Chemistry: 4-Amino-1H-benzo[d]imidazole-6-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it suitable for creating libraries of compounds for screening in drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiol group can interact with metal ions in the active sites of enzymes, potentially leading to inhibition.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs.

Industry: In the materials science industry, this compound is explored for its use in the development of corrosion inhibitors and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 4-Amino-1H-benzo[d]imidazole-6-thiol exerts its effects often involves the interaction of its thiol group with metal ions or other electrophilic centers. This interaction can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The amino group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
4-Amino-1H-benzo[d]imidazole-6-thiol C₈H₉N₃S 4-NH₂, 6-SH 179.24 Thiol reactivity, enzyme inhibition
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine C₁₀H₈N₄O 6-NH₂, oxazole ring 200.19 Dual-ring system; drug candidate
4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol C₉H₁₁N₃S 4-NH₂, 6-SH, 2-CH₃ 193.26 Increased lipophilicity
4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol C₈H₄ClF₃N₂S 2-SH, 4-Cl, 6-CF₃ 258.64 Enhanced stability; pesticidal use
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine C₉H₁₁N₃ 2-N(CH₃)₂ 161.21 Substitution-dependent bioactivity

Key Comparisons

Reactivity and Binding Properties
  • Thiol vs.
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in 4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol enhance electrophilicity and metabolic stability, likely contributing to its pesticidal applications .
Patent and Industrial Relevance
  • Several benzimidazole derivatives, including thiadiazine analogs (e.g., 5-substituted 4-amino-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxides), are patented for applications ranging from MLL1 inhibitors to pesticidal agents .

Biological Activity

4-Amino-1H-benzo[d]imidazole-6-thiol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

  • Molecular Formula : C7H7N3S
  • Molecular Weight : 165.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiol group is crucial for its reactivity, allowing it to form covalent bonds with target proteins, which can lead to inhibition of enzymatic activity or modulation of signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM
Candida albicans16.69 to 78.23 µM

In a study, the compound exhibited significant activity against Pseudomonas aeruginosa, a critical pathogen associated with biofilm formation and chronic infections in cystic fibrosis patients .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 (μM)
α-glucosidase0.64 ± 0.05
Cholinesterase121.2
Carbonic Anhydrase13.3 ± 1.25

These results indicate that the compound may serve as a potential therapeutic agent in managing diabetes and neurodegenerative diseases through enzyme inhibition .

Study on Pseudomonas aeruginosa

In a notable study, researchers designed and synthesized derivatives of benzo[d]imidazole to evaluate their effectiveness as PqsR inhibitors in Pseudomonas aeruginosa. The compound demonstrated an IC50 value of 3.2 μM, significantly reducing virulence factors like pyocyanin production . This suggests that derivatives of this compound could be developed into novel antimicrobial agents.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications in the structure of benzo[d]imidazole derivatives significantly impacted their biological activity. For instance, substituents on the imidazole ring were found to enhance antimicrobial potency, indicating that specific chemical modifications could optimize therapeutic efficacy .

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